

Application Notes and Protocols for GSK840 In Vitro Assays

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Compound of Interest

Compound Name: GSK840

Cat. No.: B2398511

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro use of **GSK840**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).

Introduction

GSK840 is a small molecule inhibitor that specifically targets RIPK3, a key serine/threonine kinase involved in the necroptosis pathway.[1][2][3] Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs in a lytic and pro-inflammatory manner.[3] By inhibiting RIPK3, **GSK840** can block the necroptotic cell death cascade, making it a valuable tool for studying inflammatory diseases and other pathologies where necroptosis is implicated.[3][4][5] **GSK840** has been shown to be highly selective for human RIPK3 with no significant activity against RIPK1.[3]

Mechanism of Action

GSK840 functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and subsequent activation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4] This inhibition effectively halts the execution phase of necroptosis. At higher concentrations (approximately twice its EC50), **GSK840** has been observed to potentially induce apoptosis through a RIPK1-dependent mechanism.[6]

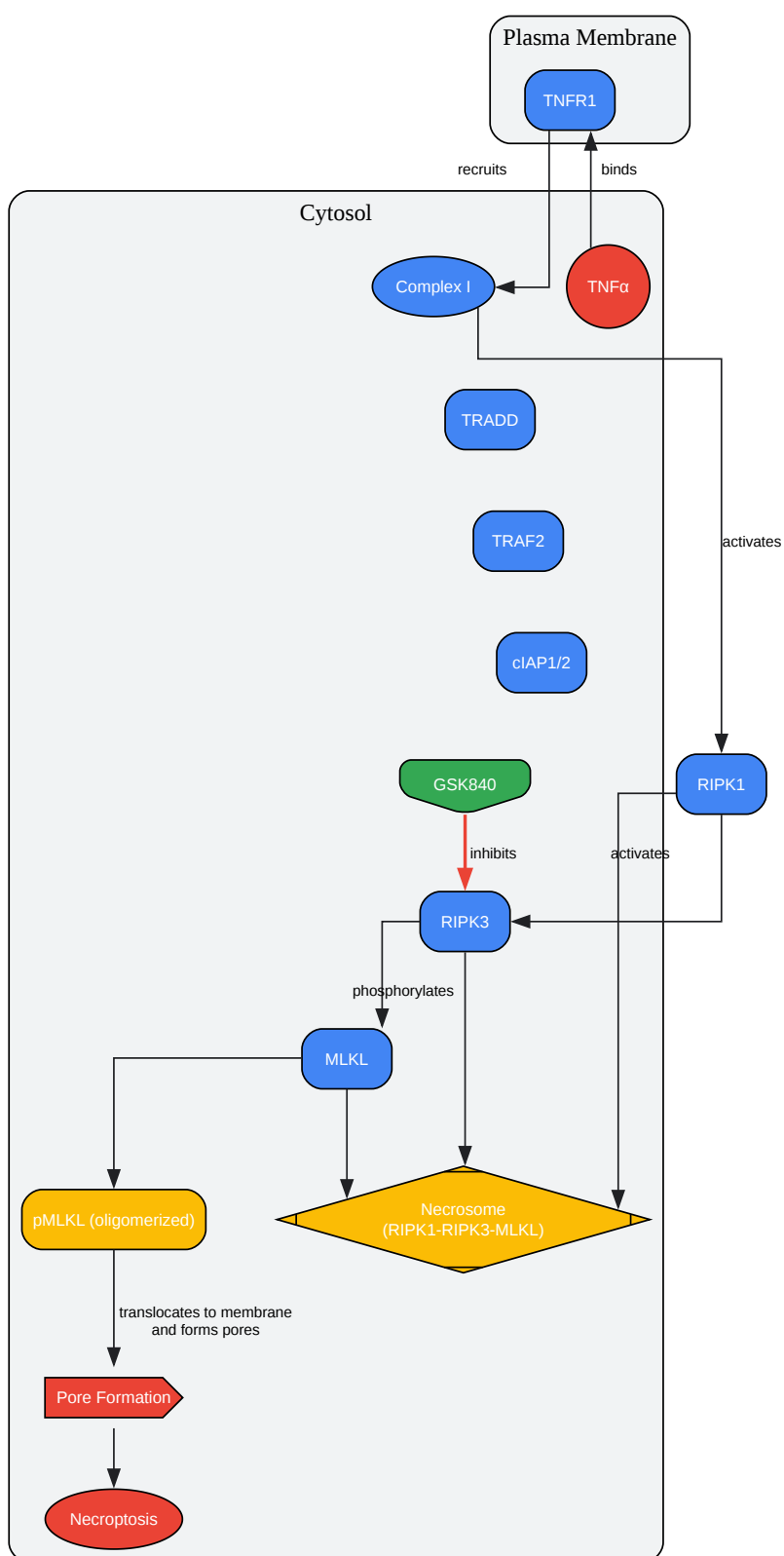
Quantitative Data Summary

The following table summarizes the reported in vitro potency of **GSK840**.

Assay Type	Target	Species	IC50 Value	Reference
Kinase Activity Assay	Recombinant RIPK3	Human	0.3 nM	[1] [2] [3]
Binding Assay	RIPK3 Kinase Domain	Human	0.9 nM	[1] [2] [3]

Signaling Pathway Diagram

The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by **GSK840**.



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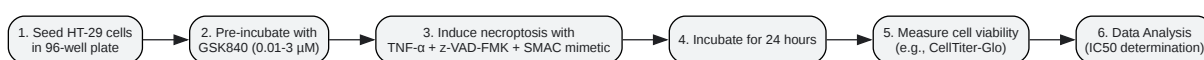
Caption: Necroptosis pathway showing **GSK840** inhibition of RIPK3.

Experimental Protocols

TNF- α -Induced Necroptosis Inhibition Assay in HT-29 Cells

This protocol describes how to assess the ability of **GSK840** to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNF- α) in the human colon adenocarcinoma cell line HT-29.

Experimental Workflow Diagram



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Caption: Workflow for the TNF- α -induced necroptosis inhibition assay.

Materials:

- HT-29 cells
- DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **GSK840** (stock solution in DMSO)
- Human TNF- α (10 ng/mL final concentration)
- z-VAD-FMK (pan-caspase inhibitor, 20 μ M final concentration)
- SMAC mimetic (e.g., BV6, 100 nM final concentration)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Procedure:

- **Cell Seeding:** Seed HT-29 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **GSK840** in culture medium. The final concentration should range from 0.01 to 3 μM .^[7] Remove the old medium from the cells and add the medium containing the different concentrations of **GSK840**. Include a vehicle control (DMSO).
- **Necroptosis Induction:** To induce necroptosis, add a cocktail of human TNF- α (final concentration 10 ng/mL), z-VAD-FMK (final concentration 20 μM), and a SMAC mimetic (final concentration 100 nM) to the wells.^[7]
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.^[7]
- **Cell Viability Measurement:** After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.
- **Data Analysis:** Normalize the luminescence readings to the vehicle control (considered 100% viability) and the induced necroptosis control (0% viability). Plot the percentage of viability against the logarithm of the **GSK840** concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a method to directly measure the inhibitory effect of **GSK840** on the enzymatic activity of recombinant human RIPK3.

Materials:

- Recombinant human RIPK3 protein
- **GSK840** (stock solution in DMSO)
- Myelin Basic Protein (MBP) as a substrate
- ATP

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl_2 , 5 mM EGTA, 20 mM MgCl_2 , 12.5 mM β -glycerol phosphate, 2 mM EDTA, 2 mM DTT)[8]
- ADP-Glo™ Kinase Assay kit
- 384-well plates
- Plate reader capable of luminescence detection

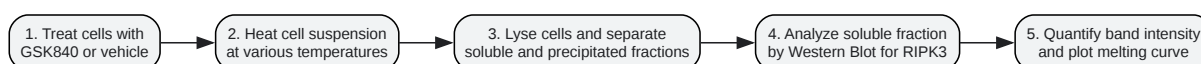
Procedure:

- Compound Preparation: Prepare serial dilutions of **GSK840** in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the recombinant RIPK3 enzyme and the different concentrations of **GSK840** or DMSO (vehicle control).[8] Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[8]
- Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate MBP.[8] The final concentrations should be optimized for the specific enzyme batch, but a starting point could be 50 μM ATP and 20 μM MBP.[8]
- Incubation: Allow the reaction to proceed for 2 hours at room temperature.[8]
- ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's protocol. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each **GSK840** concentration relative to the DMSO control. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the **GSK840** concentration and fitting the data to a suitable dose-response curve.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.

Experimental Workflow Diagram



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Materials:

- Cell line expressing human RIPK3
- **GSK840** (stock solution in DMSO)
- PBS (Phosphate-Buffered Saline)
- Protease and phosphatase inhibitor cocktails
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- High-speed centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against RIPK3
- Secondary antibody (HRP-conjugated)
- Chemiluminescence detection system

Procedure:

- **Cell Treatment:** Treat cultured cells with the desired concentration of **GSK840** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- **Heating Step:** Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- **Cell Lysis and Fractionation:** Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- **Protein Analysis:** Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RIPK3.
- **Data Analysis:** Quantify the band intensities of RIPK3 at each temperature for both the **GSK840**-treated and vehicle-treated samples. Plot the relative amount of soluble RIPK3 as a function of temperature. A shift in the melting curve to a higher temperature in the **GSK840**-treated sample indicates target engagement. Isothermal dose-response experiments can also be performed by treating cells with a range of **GSK840** concentrations and heating at a single, optimized temperature.

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